molecular formula C26H29N7O3 B6548538 1-(4-butoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946314-60-9

1-(4-butoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548538
CAS No.: 946314-60-9
M. Wt: 487.6 g/mol
InChI Key: BKCYYYGWSNFPDW-UHFFFAOYSA-N
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Description

1-(4-butoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: is a complex organic compound. This molecule is notable for its structural complexity and potential for diverse applications in scientific research, particularly within the realms of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic synthesis. Key steps often include:

  • Formation of the triazolopyrimidine core: : This step can be initiated through a condensation reaction involving appropriate amine and carboxyl precursors.

  • Substitution reactions: : Attachments of the butoxybenzoyl and methoxyphenyl groups are achieved via nucleophilic substitution reactions.

  • Cyclization: : Ensuring the formation of the triazolo and pyrimidine rings under controlled conditions to yield the desired core structure.

Common reaction conditions involve the use of polar aprotic solvents and catalysts such as palladium for the cyclization steps, and conditions may require temperatures ranging from 60 to 120 degrees Celsius.

Industrial Production Methods

Industrial synthesis may involve similar routes but adapted for large-scale production, including optimizations to increase yield, reduce reaction time, and ensure purity of the product. Continuous flow reactors and automated synthesis modules can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where potential oxidative agents like potassium permanganate or chromium trioxide are utilized.

  • Reduction: : Reduction can be accomplished using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

  • Substitution: : The compound can participate in various nucleophilic or electrophilic substitution reactions, influenced by the substituents on the triazolopyrimidine core.

Common Reagents and Conditions

Reagents such as alkyl halides , alcohols , and amines are commonly used, alongside catalytic conditions that often include transition metals like palladium or nickel. Typical conditions vary based on the reaction type but commonly involve temperatures from room temperature to 150 degrees Celsius and inert atmospheres to prevent side reactions.

Major Products

The major products depend on the reaction pathway but often involve derivatives where specific functional groups are altered or substituted while retaining the core triazolopyrimidine structure.

Scientific Research Applications

1-(4-butoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: finds significant use in various fields:

  • Chemistry: : Used as a precursor for synthesizing novel heterocyclic compounds.

  • Biology: : Studied for its potential as a ligand in binding assays, impacting various biological pathways.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical intermediates for various applications.

Mechanism of Action

The compound interacts with molecular targets such as receptors and enzymes , modulating their activity through binding interactions. The precise mechanism often involves:

  • Receptor binding: : The triazolopyrimidine core provides a rigid structure that can mimic biological molecules, enabling it to fit into specific receptor sites.

  • Pathway modulation: : By influencing receptor activity, the compound can alter downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Compared to other compounds in the same class:

  • Unique structural features: : The combination of the butoxybenzoyl and methoxyphenyl groups provides distinct steric and electronic properties.

  • Similar compounds: : Compounds such as 1-(4-ethoxybenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine share a similar core but differ in substituent groups, impacting their reactivity and applications.

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Properties

IUPAC Name

(4-butoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-3-4-17-36-22-9-5-19(6-10-22)26(34)32-15-13-31(14-16-32)24-23-25(28-18-27-24)33(30-29-23)20-7-11-21(35-2)12-8-20/h5-12,18H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCYYYGWSNFPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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